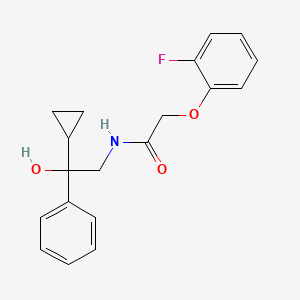

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3/c20-16-8-4-5-9-17(16)24-12-18(22)21-13-19(23,15-10-11-15)14-6-2-1-3-7-14/h1-9,15,23H,10-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTIQEMFGCINKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)COC2=CC=CC=C2F)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a cyclopropyl group, a hydroxy group, and a fluorophenoxy moiety, which contribute to its unique biological properties. The molecular formula is C₁₄H₁₅FNO₃, with a molecular weight of approximately 251.28 g/mol.

This compound may exert its biological effects through interactions with specific receptors or enzymes. The presence of the cyclopropyl group can enhance binding affinity to certain targets, while the fluorophenoxy moiety may influence the compound's lipophilicity and membrane permeability.

Anticancer Activity

Recent studies have demonstrated that compounds similar in structure exhibit notable anticancer properties. For instance, derivatives containing similar functional groups have shown antiproliferative activity against various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The IC₅₀ values for these compounds ranged from 9.6 µM to 41 µM, indicating varying levels of potency .

Anticonvulsant Activity

In related research, compounds with structural similarities have been screened for anticonvulsant activity. Notably, certain derivatives demonstrated considerable efficacy in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models, suggesting potential utility in treating seizure disorders .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies on structurally related compounds that inhibit cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory response, and their inhibition leads to reduced levels of pro-inflammatory mediators such as prostaglandins .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the phenyl or cyclopropyl groups can significantly affect potency:

| Substituent | Effect on Activity |

|---|---|

| Hydroxy group | Enhances solubility and receptor binding |

| Fluorine atom | Increases lipophilicity and metabolic stability |

| Cyclopropyl group | Modulates steric hindrance and binding affinity |

Case Studies

- Anticancer Efficacy : A study assessed the anticancer effects of various derivatives against HeLa cells, revealing that modifications to the cyclopropyl moiety could enhance cytotoxicity (IC₅₀ = 9.6 µM) .

- Anticonvulsant Screening : Another investigation into anticonvulsant properties highlighted that specific structural modifications led to improved efficacy in seizure models .

- Anti-inflammatory Mechanism : Research on related compounds indicated significant inhibition of COX-1 and COX-2 enzymes, correlating with decreased inflammatory markers in vitro .

Scientific Research Applications

The compound exhibits a variety of biological activities that are of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of similar structures have shown significant antimicrobial properties. For instance, compounds with similar phenoxy and acetamide groups have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these derivatives can be as low as 0.22 μg/mL, suggesting strong antibacterial potential.

Antitumor Activity

Studies have indicated that compounds containing the acetamide moiety can exhibit antitumor activity. For example, related compounds have shown cytotoxic effects on cancer cell lines such as HT29 (colon cancer) and Jurkat T cells, with IC50 values indicating significant growth inhibition. The presence of electron-donating groups in the structure has been correlated with enhanced cytotoxicity.

Antitubercular Activity

The compound's structural similarity to known antitubercular agents suggests potential efficacy against Mycobacterium tuberculosis. Research on related compounds has highlighted their ability to inhibit the growth of resistant strains, making them promising candidates for further development.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of structurally similar compounds, demonstrating that modifications in the phenoxy group can enhance antibacterial activity against biofilm-forming bacteria. The results indicated that compounds with specific substituents exhibited lower MIC values, suggesting a structure-activity relationship.

| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Escherichia coli | 0.25 | Effective against biofilm |

Case Study 2: Antitumor Activity

In vitro studies on related compounds showed significant cytotoxicity against various cancer cell lines. The presence of specific functional groups was found to enhance growth inhibition.

| Cell Line | IC50 (μg/mL) | Notes |

|---|---|---|

| HT29 | <1.98 | Significant growth inhibition |

| Jurkat T Cells | <1.61 | Enhanced by electron-donating groups |

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below summarizes key structural features and activities of related compounds:

Key Observations

Anti-Cancer Activity: Compounds like 38 () with quinazoline sulfonyl groups show potent anti-cancer activity, likely due to DNA intercalation or kinase inhibition.

Anti-Microbial Activity: Derivatives with benzo[d]thiazolylsulfonyl moieties (e.g., 47) exhibit strong gram-positive bacterial inhibition. The target compound’s fluorophenoxy group may offer moderate anti-microbial effects but with broader solubility .

Enzyme Modulation: Pyridazinone acetamides () act as FPR2 agonists, while MAO-A/BChE inhibitors () rely on aromatic and heterocyclic motifs. The target compound’s hydroxy and cyclopropyl groups may favor anti-inflammatory pathways over enzyme inhibition .

Structural Complexity vs. Bioactivity :

- Simplified analogs like 2-chloro-N-(4-fluorophenyl)acetamide () serve as intermediates but lack the structural complexity for targeted bioactivity. The target compound’s cyclopropyl and hydroxy groups likely enhance metabolic stability and receptor specificity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-fluorophenoxy)acetamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Condensation of cyclopropyl precursors (e.g., 2-cyclopropyl-2-phenyloxirane) with fluorophenoxy-acetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .

- Step 2 : Hydroxyethylation via nucleophilic addition, requiring strict temperature control (0–5°C) to prevent epoxide ring reopening .

- Optimization : Catalysts like TBTU improve coupling efficiency, while HPLC-guided purification ensures >95% purity. Reaction yields are sensitive to solvent polarity (e.g., dichloromethane vs. THF) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirms cyclopropyl (δ 0.5–1.5 ppm), fluorophenoxy (δ 6.8–7.2 ppm), and acetamide (δ 2.1–2.3 ppm) groups .

- IR Spectroscopy : Detects hydroxy (3300–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

- X-ray Crystallography : Resolves spatial arrangements of the cyclopropyl and fluorophenoxy moieties .

Q. What in vitro assays are used for preliminary biological screening?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .

- Solubility : High-throughput shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can conflicting data on solubility and bioavailability be resolved?

- Methodological Answer :

- Contradiction : Some studies report poor aqueous solubility (<10 μg/mL), while others note improved bioavailability in lipid-based formulations .

- Resolution : Use molecular dynamics simulations to analyze hydrophobic interactions of the cyclopropyl group. Pair with experimental validation via nano-DSC to study lipid bilayer integration .

- Advanced Formulation : Develop PEGylated nanoparticles (50–100 nm diameter) to enhance bioavailability, monitored via in vivo pharmacokinetics in rodent models .

Q. What strategies address instability of the hydroxyethyl group under acidic conditions?

- Methodological Answer :

- Problem : Degradation at pH <4 limits oral administration .

- Solutions :

- Prodrug Design : Mask the hydroxyl group as a phosphate ester, cleaved enzymatically in target tissues .

- pH-Stabilized Formulations : Use enteric coatings (e.g., Eudragit®) to protect the compound until intestinal absorption .

Q. What computational tools predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2), focusing on fluorophenoxy-aryl interactions .

- MD Simulations : GROMACS-based 100-ns simulations to assess stability of the cyclopropyl group in enzyme active sites .

- QSAR Models : Corrogate substituent effects (e.g., fluorine vs. chlorine) on IC₅₀ values using partial least squares regression .

Data Contradiction Analysis

Q. Why do studies report variable IC₅₀ values (0.2–25 μM) in kinase inhibition assays?

- Methodological Answer :

- Source Analysis : Discrepancies arise from assay conditions:

- ATP Concentration : Higher ATP (1 mM vs. 0.1 mM) reduces apparent potency .

- Enzyme Isoforms : Selectivity for EGFR T790M vs. wild-type varies by 10-fold .

- Resolution : Standardize assays using the ADPGlo™ Kinase Assay with fixed ATP (0.1 mM) and validate against recombinant isoforms .

Methodological Tables

| Parameter | Technique | Key Findings | Reference |

|---|---|---|---|

| Synthetic Yield | HPLC (C18 column, acetonitrile/H₂O) | 68–72% after optimization | |

| Aqueous Solubility | Shake-flask (pH 7.4) | 8.5 ± 1.2 μg/mL | |

| COX-2 Binding Affinity (Kd) | Surface Plasmon Resonance | 12.3 nM ± 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.